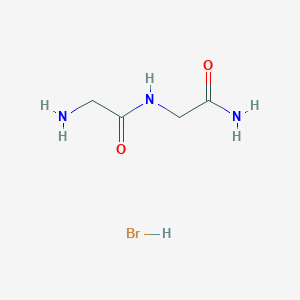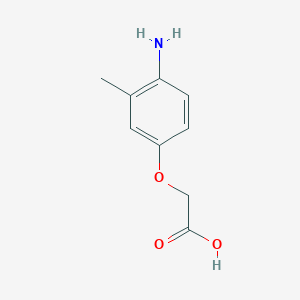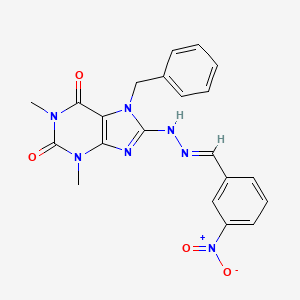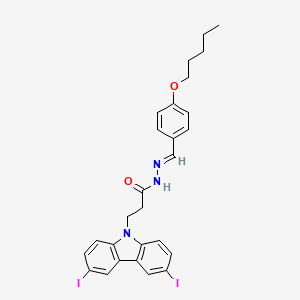
Glycylglycinamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycinamide hydrobromide is a chemical compound with the molecular formula C4H9BrN4O2 It is a derivative of glycylglycine, where the amide group is further modified with a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycinamide hydrobromide typically involves the reaction of glycylglycine with hydrobromic acid. The process can be summarized as follows:
Starting Materials: Glycylglycine and hydrobromic acid.
Reaction: Glycylglycine is dissolved in an aqueous solution, and hydrobromic acid is added slowly with constant stirring.
Conditions: The reaction mixture is maintained at a controlled temperature, usually around room temperature, to ensure complete reaction.
Isolation: The product is isolated by evaporating the solvent, followed by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycinamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the hydrobromide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Glycylglycinamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which glycylglycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active products. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: The parent compound from which glycylglycinamide hydrobromide is derived.
Glycinamide: Another related compound with similar structural features.
L-alanyl-L-glutamine: A dipeptide with comparable properties.
Uniqueness
This compound is unique due to the presence of the hydrobromide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3479-49-0 |
|---|---|
Molecular Formula |
C4H10BrN3O2 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrobromide |
InChI |
InChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |
InChI Key |
YYLMQPQEVKJMFT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)


